2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
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Overview
Description
2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles. . The structure of this compound includes a triazole ring fused with a thiazole ring, along with phenyl and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolothiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiazole core .
Scientific Research Applications
In medicinal chemistry, it has shown promising antimicrobial, antifungal, and anticancer activities . Its ability to inhibit specific enzymes and interact with biological targets makes it a valuable candidate for drug development. Additionally, it has been studied for its potential use in materials science, such as in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The compound’s structure allows it to form stable interactions with various biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole include other triazolothiazole derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3]benzoxazole . These compounds share a similar triazole core but differ in their substituents and fused ring systems. The unique combination of phenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds .
Properties
Molecular Formula |
C17H13N3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H13N3S/c1-12-7-9-14(10-8-12)16-18-17-20(19-16)15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
JDRRESLPGDUKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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